molecular formula C11H15NO B267211 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine CAS No. 72955-84-1

2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine

Cat. No.: B267211
CAS No.: 72955-84-1
M. Wt: 177.24 g/mol
InChI Key: IKJCPSISJAUVTJ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine is an organic compound with the molecular formula C11H15NO. It is a derivative of indene, featuring an ethylamine group attached to an indan-5-yloxy moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1H-inden-5-yloxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(2,3-Dihydro-1H-inden-5-yloxy)acetic acid: Contains a carboxylic acid group instead of an amine.

    2-(2,3-Dihydro-1H-inden-5-yloxy)propylamine: Features a propylamine group instead of an ethylamine.

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine is unique due to its specific combination of an indan-5-yloxy moiety and an ethylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various research and development applications .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJCPSISJAUVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258126
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-84-1
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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